Aqueous Solubility: 7.4-Fold Improvement Over Rivaroxaban in Deionized Water
In a direct within-study comparison, DJT06001 exhibited a maximum saturated solubility in deionized water of 0.059 mg/mL, compared with 0.008 mg/mL for rivaroxaban—a 7.4-fold improvement [1]. This measurement was performed under identical experimental conditions and reported in the primary characterization study, establishing that the structural modification engineered into DJT06001 (an oxazoloquinoline scaffold replacing the oxazolidinone core) directly addresses the poor aqueous solubility that limits the formulation flexibility of rivaroxaban [1].
| Evidence Dimension | Maximum saturated solubility in deionized water |
|---|---|
| Target Compound Data | DJT06001: 0.059 mg/mL |
| Comparator Or Baseline | Rivaroxaban: 0.008 mg/mL |
| Quantified Difference | 7.4-fold higher aqueous solubility for DJT06001 |
| Conditions | Deionized water, saturated solubility measurement; within-study comparison in Hu et al. 2018 (Eur J Pharmacol) |
Why This Matters
Poor aqueous solubility is a recognized limitation of rivaroxaban that complicates in vitro assay preparation, restricts intravenous formulation options, and contributes to absorption variability; DJT06001's 7.4-fold solubility advantage directly expands the solvent and formulation conditions available to researchers.
- [1] Hu X, Xiao Y, Yu C, Zuo Y, Yang W, Wang X, Gu B, Li J. Characterization of a novel selective factor Xa inhibitor, DJT06001, which reduces thrombus formation with low risk of bleeding. Eur J Pharmacol. 2018 Apr 15;825:85-91. doi: 10.1016/j.ejphar.2018.02.031. PMID: 29475063. View Source
